molecular formula C14H14N6O B2542547 6-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 2380011-03-8

6-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B2542547
CAS RN: 2380011-03-8
M. Wt: 282.307
InChI Key: PFDRHIGTAHGVMZ-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine . Triazolothiadiazine is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . These compounds have wide range of applications as synthetic intermediates and promising pharmaceuticals .


Molecular Structure Analysis

The molecular structure of similar compounds involves a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Mechanism of Action

The mechanism of action of similar compounds involves binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .

Future Directions

The future directions for similar compounds involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases . The focus is particularly on the structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines .

properties

IUPAC Name

6-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O/c1-2-12(6-15-5-1)21-9-11-7-19(8-11)14-4-3-13-17-16-10-20(13)18-14/h1-6,10-11H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDRHIGTAHGVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NN3C=NN=C3C=C2)COC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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